molecular formula C9H8BrClO B3152776 4-Bromo-2,6-dimethylbenzoyl chloride CAS No. 74346-20-6

4-Bromo-2,6-dimethylbenzoyl chloride

Cat. No.: B3152776
CAS No.: 74346-20-6
M. Wt: 247.51 g/mol
InChI Key: RPQMEEVMEPGZCP-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylbenzoyl chloride is an organic compound with the molecular formula C9H8BrClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 6-positions. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,6-dimethylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. The process involves the reaction of this compound with thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethylbenzoyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom or the benzoyl chloride group can be replaced by other electrophiles.

    Nucleophilic Substitution: The benzoyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

    Reduction: The compound can be reduced to the corresponding alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) can be used for bromination reactions.

    Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), and thiol (RSH) can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used for reduction reactions.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzoyl chlorides with different electrophiles.

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Reduction: Alcohols and aldehydes.

Scientific Research Applications

4-Bromo-2,6-dimethylbenzoyl chloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.

    Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2,6-dimethylbenzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis and modification of biomolecules. The bromine atom and methyl groups on the benzene ring can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-dimethylbenzaldehyde: Similar structure but with an aldehyde group instead of a benzoyl chloride group.

    2,6-Dimethylbenzoyl chloride: Lacks the bromine atom at the 4-position.

    4-Bromo-2,6-dimethylbenzoic acid: Contains a carboxylic acid group instead of a benzoyl chloride group.

Uniqueness

4-Bromo-2,6-dimethylbenzoyl chloride is unique due to the presence of both the bromine atom and the benzoyl chloride group on the benzene ring. This combination of functional groups imparts specific reactivity and selectivity to the compound, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

4-bromo-2,6-dimethylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQMEEVMEPGZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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